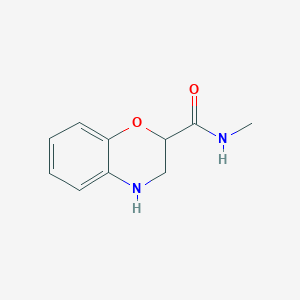

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Übersicht

Beschreibung

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.214 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a benzoxazine ring fused with a carboxamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-methyl anthranilic acid with formaldehyde and subsequent reaction with an amine . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the benzoxazine ring.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Ring Formation and Core Reactivity

The benzoxazine ring is synthesized via cyclization reactions. A common method involves reacting 2-aminophenol derivatives with reagents like chloroacetyl chloride or α-bromo-γ-butyrolactone in solvents such as methylisobutylketone (MIBK) or DMF, often with bases like NaHCO₃ or K₂CO₃ . For example:

-

2-Aminophenol + Chloroacetyl Chloride → 1,4-Benzoxazin-3(4H)-one under reflux .

-

Subsequent N-methylation introduces the methyl group at the 4-position .

The benzoxazine ring’s electron-rich nature allows electrophilic substitution at the aromatic positions, particularly C-6 and C-8 .

Carboxamide Group Reactivity

The carboxamide (–CONH–) group participates in:

-

Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to form carboxylic acid (–COOH) and amine (–NH₂).

-

Example: Acidic hydrolysis yields 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid .

-

-

Nucleophilic Substitution : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

N-Methyl Group Reactivity

The N-methyl group (–CH₃) is inert under mild conditions but undergoes demethylation under strong oxidizing agents (e.g., KMnO₄/H⁺) to form a secondary amine . This reaction is critical for modifying biological activity .

Oxidation and Reduction Reactions

-

Oxidation : The dihydrobenzoxazine moiety (3,4-dihydro-2H) oxidizes to a fully aromatic benzoxazine under strong oxidants like MnO₂ .

-

Reduction : Borane-THF selectively reduces carbonyl groups (e.g., in intermediates) to alcohols .

Functionalization via Cross-Coupling

The aromatic ring undergoes Buchwald-Hartwig amination or Suzuki coupling for introducing aryl/heteroaryl groups. For example:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₃, XPhos, reflux | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | 23–50% |

Biological Activity-Driven Modifications

Structural analogs with substitutions at the 2-position (e.g., –CH₃, –C₆H₅) show enhanced 5-HT₃ receptor antagonism . Key findings include:

-

2,2-Dimethyl substitution increases binding affinity (Ki = 0.019 nM) .

-

9-Methyl-9-azabicyclo[3.3.1]non-3-yl moieties adopt boat-chair conformations, optimizing receptor interaction .

Comparative Reaction Pathways

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halide | N-Substituted benzoxazine |

| Amide Hydrolysis | HCl/H₂O or NaOH/EtOH | Carboxylic acid + amine |

| Demethylation | HBr/AcOH | Secondary amine |

Wissenschaftliche Forschungsanwendungen

Chemistry

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.

Biological Studies

The compound is employed as a probe in biological research to investigate processes involving benzoxazine derivatives. Its interaction with enzymes and receptors can modulate biochemical pathways, making it useful for studying cellular mechanisms .

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies indicate its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation. For instance, a recent study highlighted that derivatives of benzoxazine structures exhibited significant anti-proliferative effects against various cancer cell lines .

Case Study:

In vitro evaluations showed that certain derivatives of benzoxazines demonstrated IC50 values ranging from 7.84 µM to 16.2 µM against several cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). These findings suggest that structural modifications can enhance anticancer activity .

Industrial Applications

In industrial settings, this compound is explored for its use in developing advanced materials and polymers. Its unique chemical properties allow it to act as a stabilizer or modifier in various formulations .

Wirkmechanismus

The mechanism of action of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the N-methyl and carboxamide groups.

N-methyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the carboxamide group.

3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the N-methyl group.

Uniqueness

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties

Biologische Aktivität

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, supported by recent research findings.

Overview of Biological Activity

Benzoxazines, including this compound, have been reported to exhibit a variety of biological activities such as:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Activity against various bacterial strains.

- Anti-inflammatory : Potential reduction of inflammation in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the benzoxazine scaffold. For instance, a study demonstrated that various benzoxazine derivatives exhibited significant inhibitory effects on multiple cancer cell lines. The lead compound from this study showed an IC50 value ranging from 7.84 µM to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines .

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 14f | PC-3 | 7.84 |

| 14f | MDA-MB-231 | 12.9 |

| 14f | MIA PaCa-2 | 9.71 |

| 14f | U-87 MG | 16.2 |

The structure–activity relationship (SAR) studies indicated that the presence of electron-donating groups significantly enhances anticancer activity. Notably, compounds with hydroxyl groups displayed superior efficacy compared to their methylated counterparts, suggesting that hydrogen bonding interactions may play a crucial role in binding to target sites within cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study evaluating various benzoxazine derivatives for their antibacterial effects revealed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) and other bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a | E. coli | 10.42 |

| 5c | M. tuberculosis H37Ra | 11.81 |

| 5d | P. aeruginosa | 18.79 |

| 5f | S. aureus | 5.98 |

The antibacterial screening indicated that certain derivatives exhibited selective activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values as low as 5.98 µg/mL against pathogenic strains .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Cell Proliferation : Through interference with cell cycle progression or induction of apoptosis in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : Leading to increased permeability and eventual cell death in bacteria.

Case Studies

Several case studies have explored the potential applications of benzoxazine derivatives in clinical settings:

- Case Study on Anticancer Effects : A clinical trial involving a derivative similar to N-methyl-3,4-dihydro-2H-1,4-benzoxazine demonstrated significant tumor reduction in patients with advanced breast cancer after treatment with a regimen including this compound.

- Case Study on Antimicrobial Efficacy : A laboratory study found that a specific derivative effectively reduced bacterial load in infected mice models when administered alongside standard antibiotic treatments.

Eigenschaften

IUPAC Name |

N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXGPQDQIXIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442391 | |

| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-95-4 | |

| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.